molecular formula C9H13ClN2 B1443303 6-Chloro-N-isobutyl-2-pyridinamine CAS No. 1220035-15-3

6-Chloro-N-isobutyl-2-pyridinamine

Cat. No.: B1443303
CAS No.: 1220035-15-3
M. Wt: 184.66 g/mol
InChI Key: RXXNKHYQCFKFBU-UHFFFAOYSA-N
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Description

6-Chloro-N-isobutyl-2-pyridinamine (CAS 1220035-15-3) is a chemical compound with the molecular formula C9H13ClN2 and a molecular weight of 185.66 g/mol . This compound is part of a class of N-alkylated amine derivatives which are of significant interest in medicinal and materials science research, particularly in the construction of peptidomimetics and diverse compound libraries . The isobutyl group attached to the pyridinamine nitrogen is a key structural feature that can influence the molecule's physicochemical properties and its interaction with biological targets. Researchers value this compound for its potential as a building block in the synthesis of more complex molecules. Its structure suggests utility in conformational scanning and late-stage functionalization studies, where the amine group can serve as a handle for further chemical modification to explore structure-activity relationships . Proper handling procedures are essential; researchers should wear appropriate personal protective equipment, including protective glasses, gloves, and clothing, to avoid skin contact . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-(2-methylpropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-7(2)6-11-9-5-3-4-8(10)12-9/h3-5,7H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXNKHYQCFKFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 6 Chloro N Isobutyl 2 Pyridinamine

Precursor Synthesis and Starting Material Considerations

The successful synthesis of the target compound is contingent upon the efficient preparation of its key building blocks: a suitable chloropyridine derivative and an isobutyl-containing amine source.

Synthesis of 2-Amino-6-chloropyridine (B103851) and Related Halopyridines

2-Amino-6-chloropyridine serves as a crucial intermediate in various chemical syntheses. psu.edu Several methods for its preparation have been documented, primarily starting from the readily available 2,6-dichloropyridine (B45657).

One prominent method involves the reduction of 2-hydrazino-6-chloropyridine. psu.edu In this process, 2,6-dichloropyridine is first reacted with hydrazine (B178648) to form the hydrazino derivative. This intermediate is then reduced to yield 2-amino-6-chloropyridine. A notable challenge with this pathway is the potential for dehalogenation, creating 2-aminopyridine (B139424) as a significant by-product, especially when using hydrogen for the reduction. psu.edu However, employing hydrazine with a Raney Nickel (Ra/Ni) catalyst has been shown to produce better results. psu.edu An alternative, though more laborious, route involves converting the hydrazino intermediate into 2-azido-6-chloropyridine, which is then reduced with sodium borohydride (B1222165) to give a pure product. psu.edu

Direct amination of 2,6-dichloropyridine is another approach, but it is problematic and requires harsh conditions, such as a temperature of 200°C in an autoclave under pressure. psu.edu

The synthesis of related aminohalopyridines is also well-documented and provides context for the reactivity of the pyridine (B92270) ring. For instance, 2-amino-5-chloropyridine (B124133) can be prepared from 2-aminopyridine through a multi-step process involving nitration, acylation, reduction, chlorination, and hydrolysis. guidechem.com Similarly, an improved large-scale synthesis of 2-amino-4-chloropyridine (B16104) has been developed, which can then be used to prepare various polychlorinated 2-aminopyridines like 2-amino-4,5-dichloropyridine. tandfonline.com

Table 1: Comparison of Synthetic Routes to 2-Amino-6-chloropyridine

Starting Material Key Intermediate Reducing Agent/Conditions Advantages Disadvantages Citation
2,6-Dichloropyridine 2-Hydrazino-6-chloropyridine Hydrazine / Ra-Ni Catalyst Good results Use of catalyst psu.edu
2,6-Dichloropyridine 2-Hydrazino-6-chloropyridine Hydrogen / Catalyst Standard reduction Significant dehalogenation by-product psu.edu
2,6-Dichloropyridine 2-Azido-6-chloropyridine Sodium Borohydride Pure product Laborious, potential azide (B81097) instability psu.edu
2,6-Dichloropyridine None Ammonia (B1221849) (NH₃) Direct route Requires 200°C and high pressure psu.edu

Preparation of Isobutylamine (B53898) and Isobutyl-Containing Reactants

Isobutylamine ((CH₃)₂CHCH₂NH₂) is a colorless liquid and one of the four structural isomers of butylamine. wikipedia.org It is a primary amine that can be prepared through various synthetic routes. A significant biotechnological method involves the enzymatic decarboxylation of the amino acid valine. wikipedia.org This can be achieved through fermentation using a recombinant microorganism that expresses the L-valine decarboxylase enzyme. google.comgoogle.com

In addition to the direct use of isobutylamine, related isobutyl-containing reactants can be synthesized for specific applications. For example, 3-pyridylmethylidene-isobutylamine can be synthesized from isobutylidene-3-aminomethylpyridine. prepchem.com

Direct Amination Approaches

The core reaction for forming the target compound involves creating a carbon-nitrogen bond between the pyridine ring and the isobutylamino group. This is typically achieved through direct amination strategies.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridinamines

The formation of 6-Chloro-N-isobutyl-2-pyridinamine from a precursor like 2,6-dichloropyridine and isobutylamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to attack by nucleophiles. youtube.com This effect is most pronounced at the ortho (C2) and para (C4) positions relative to the ring nitrogen, making these sites preferential for substitution. youtube.comyoutube.com

The SNAr mechanism is generally a two-step addition-elimination process. nih.gov The nucleophile (in this case, isobutylamine) attacks the electron-deficient carbon atom bearing a leaving group (a halogen, such as chlorine), forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored in the second step by the departure of the leaving group. youtube.com The reactivity of the leaving group often follows the order F > Cl ≈ Br > I, which is considered evidence for a mechanism where the initial nucleophilic addition is the rate-controlling step. nih.gov

Conventional approaches to SNAr on halopyridines often rely on thermal energy to drive the reaction. As mentioned previously, the direct reaction of 2,6-dichloropyridine with ammonia to produce 2-amino-6-chloropyridine necessitates high temperatures (200 °C) and pressure. psu.edu Similar conditions are often required for reactions with primary amines like isobutylamine. These methods, while straightforward, can require specialized equipment like autoclaves and may not be suitable for sensitive substrates due to the harsh conditions. Other approaches for the substitution of 2-halopyridines with amines can involve high temperatures or the use of transition metal catalysts. nih.gov

Modern synthetic chemistry has seen the rise of continuous-flow technology as a powerful alternative to traditional batch processing. osti.gov Continuous-flow reactors offer significant advantages, including superior heat transfer, enhanced mixing, and precise control over reaction parameters, which can lead to increased yields, better selectivity, and safer operation. osti.govnih.gov

While the direct synthesis of this compound in a flow reactor is not explicitly detailed in the provided sources, the application of this technology to the synthesis of related aminopyridines is established. For example, multistep continuous-flow systems have been developed for the rapid synthesis of highly functionalized molecules starting from 2-aminopyridines. nih.gov An autonomous continuous-flow chemistry framework can integrate in-line characterization and feedback loops to optimize reaction pathways and facilitate scale-up. osti.govornl.gov This technology holds the potential to overcome the challenges of conventional thermal amination, such as slow reaction times and harsh conditions, enabling a more efficient and scalable synthesis of 2-aminopyridines and their derivatives. nih.gov

Table 2: Comparison of Amination Methodologies

Methodology Description Advantages Disadvantages Citation
Conventional Thermal Amination Reaction of a halopyridine with an amine at elevated temperatures, often under pressure. Simple setup for basic reactions. Requires harsh conditions (high T/P), potential for side reactions. psu.edu
Continuous-Flow Synthesis Reactants are continuously pumped through a heated microreactor or tube. Excellent process control, enhanced safety, improved yield and selectivity, ease of scalability. Higher initial equipment cost. osti.govnih.gov

Catalytic Amination Protocols

The direct formation of the C-N bond between a pyridine ring and an amine is efficiently achieved through catalytic amination reactions. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stand out as a powerful and widely adopted method for this transformation. youtube.comcas.cz This reaction class has revolutionized the synthesis of arylamines by offering a more efficient and selective alternative to traditional methods like nucleophilic aromatic substitution (SNAr). youtube.com

The synthesis of this compound via this protocol typically involves the reaction of 2,6-dichloropyridine with isobutylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The catalytic cycle is generally understood to involve the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the dichloropyridine, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. youtube.com

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are known to significantly enhance reaction efficiency and selectivity by promoting both the oxidative addition and reductive elimination steps. youtube.com The base plays a crucial role in deprotonating the amine, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). preprints.org

Studies on the Pd-catalyzed amination of 2,6-dihalopyridines have shown that the reaction can be controlled to achieve mono-amination, which is essential for the synthesis of this compound. cas.cz The reactivity of the halogen (I > Br > Cl) often dictates the reaction conditions, with chloro-substrates typically requiring more forcing conditions or more active catalyst systems. wikipedia.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines

Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd₂(dba)₃ XantPhos Cs₂CO₃ Toluene 110 8-95 preprints.org
Pd(OAc)₂ (o-tolyl)₃P K₃PO₄ Dioxane 100 Good to Excellent organic-chemistry.org
Ru-Complex Cp-type ligand - n-Heptane 120-140 up to 99% thieme-connect.de

Note: This table represents typical conditions for related reactions and illustrates the variety of parameters used. Yields are highly substrate-dependent.

Alternative Synthetic Routes and Methodological Innovations

Beyond direct catalytic amination, several other strategies have been developed for the synthesis of substituted aminopyridines, offering alternative pathways that may be advantageous depending on substrate availability and desired functional group tolerance.

An alternative approach involves the initial formation of an amide bond, followed by a subsequent reaction to construct the target aminopyridine. For the synthesis of this compound, this could conceptually involve a precursor such as 2-chloro-N-isobutyl-acetamide. While direct literature for this specific precursor's conversion is sparse, the general strategy is well-established in organic synthesis.

The synthesis of a related compound, 2-chloro-N-pyridin-2-yl-acetamide, is achieved by reacting 2-aminopyridine with chloroacetyl chloride. chemicalbook.comijpsr.info A plausible route for the target compound could involve reacting isobutylamine with a suitable chloro-substituted pyridine carbonyl chloride. For instance, reacting 6-chloropyridine-2-carbonyl chloride with isobutylamine would yield N-isobutyl-6-chloropicolinamide. Subsequent chemical modification, such as a Hofmann or Curtius rearrangement, could then be employed to convert the amide group to the desired amine functionality, though this would involve multiple steps and potential for side reactions.

A more direct, albeit different, amide-based method involves the reaction of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, leading to pyridine and quinoline (B57606) derivatives. organic-chemistry.org This highlights the versatility of amide precursors in heterocyclic synthesis.

The formation of the pyridine-amine linkage is a critical step that is often addressed by cross-coupling reactions. As discussed previously (Section 2.2.2), the Buchwald-Hartwig amination is the premier example of such a transformation. youtube.compreprints.org

Other transition metals, such as copper and nickel, have also been used to catalyze C-N bond formation. cas.czbeilstein-journals.org Copper-catalyzed Ullmann-type couplings, for example, have a long history in aryl amine synthesis, though they often require higher temperatures than their palladium-catalyzed counterparts. Modern developments have led to more efficient copper-catalyzed systems that operate under milder conditions. beilstein-journals.org

Ruthenium complexes have also been explored for the catalytic nucleophilic aromatic substitution (SNAr) amination of aminopyridines. thieme-connect.de This method proceeds through the formation of a ruthenium(II) η⁶-aminopyridine complex, which activates the pyridine ring towards nucleophilic attack by an external amine. thieme-connect.de This approach has been shown to be effective for a range of substituted 2-aminopyridines, tolerating various functional groups. thieme-connect.de

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic electrophile. wikipedia.orgthermofisher.com While typically used for C-C bond formation, its principles can be adapted for C-N bond formation pathways, often by first installing a nitrogen-containing group onto one of the coupling partners.

A hypothetical Stille-based route to this compound might involve coupling an organostannane derivative of isobutylamine (or a protected version) with 2,6-dichloropyridine. However, a more common strategy involves using the Stille reaction to build a carbon skeleton which is later converted to the amine.

The general mechanism of the Stille reaction involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent, and subsequent reductive elimination to yield the coupled product. wikipedia.org Organostannanes are valued for their stability to air and moisture and their tolerance of a wide variety of functional groups. thermofisher.comlibretexts.org The reaction is compatible with sp²-hybridized groups like aryl and vinyl halides. wikipedia.org

Table 2: Comparison of Key Coupling Reactions for C-N Bond Formation

Reaction Catalyst Metal Key Features Common Halides
Buchwald-Hartwig Palladium youtube.com Broad substrate scope, high efficiency, mild conditions, bulky phosphine ligands. I, Br, Cl, OTf youtube.comwikipedia.org
Ullmann Coupling Copper beilstein-journals.org Classic method, often requires high temperatures, modern variants are milder. I, Br
Stille Coupling Palladium wikipedia.org Forms C-C bonds, adaptable for C-N synthesis pathways, uses stable but toxic tin reagents. thermofisher.com I, Br, Cl, OTf wikipedia.orglibretexts.org

Synthetic Optimization and Reaction Efficiency Studies

Optimizing the synthesis of this compound is crucial for both laboratory-scale research and potential industrial applications. The primary goals are to maximize the yield of the desired product while minimizing the formation of unwanted side products.

In the context of a Buchwald-Hartwig amination of 2,6-dichloropyridine, a key challenge is achieving selective mono-amination. Over-reaction can lead to the formation of the disubstituted product, 2,6-bis(isobutylamino)pyridine.

Strategies to enhance yield and selectivity include:

Control of Stoichiometry: Using a slight excess of the dichloropyridine relative to isobutylamine can favor the mono-substituted product.

Catalyst System Optimization: The choice of palladium precursor, ligand, and base can have a profound impact on reaction outcomes. preprints.org A systematic screening of these components is often necessary to identify the optimal combination for a specific substrate. For instance, studies on similar couplings have shown that changing the base from CsF (no reaction) to Cs₂CO₃ can dramatically improve yields. preprints.org

Reaction Conditions: Temperature and reaction time are critical variables. Lowering the temperature or reducing the reaction time once the starting material is consumed can prevent the formation of byproducts.

Solvent Choice: The polarity and coordinating ability of the solvent (e.g., toluene, dioxane, THF) can influence the solubility of reagents and the stability of catalytic intermediates, thereby affecting reaction efficiency.

A common side reaction in the synthesis of pyridylmethylamines is dimerization. google.com While this is more relevant to reactions starting from pyridine aldehydes, analogous side reactions involving the coupling of two pyridine units can occur under certain catalytic conditions. Careful selection of the catalyst and ligand system is essential to suppress such undesired pathways. In some cases, purification methods such as recrystallization or chromatography are employed to remove residual tin or other impurities after coupling reactions. harvard.edu

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The foundational approach involves the reaction of 2,6-dichloropyridine with isobutylamine. In this reaction, the lone pair of electrons on the nitrogen atom of isobutylamine attacks one of the electron-deficient carbon atoms bearing a chlorine atom on the pyridine ring. The inherent electron-withdrawing nature of the ring nitrogen in pyridine makes the C-2 and C-6 positions particularly susceptible to nucleophilic attack. Following the formation of a Meisenheimer complex, a chloride ion is expelled, yielding the desired monosubstituted product.

The regioselectivity of this reaction generally favors substitution at the 2- or 6-position. By controlling the stoichiometry of the reactants, specifically by using a modest excess of 2,6-dichloropyridine, the formation of the disubstituted product, 2,6-bis(isobutylamino)pyridine, can be minimized. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Reactant 1 Reactant 2 Typical Conditions Product
2,6-DichloropyridineIsobutylamineBase (e.g., K₂CO₃), Solvent (e.g., DMF), HeatThis compound

The pursuit of more environmentally benign synthetic routes has led to the exploration of green chemistry principles in the synthesis of aminopyridines. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One significant advancement is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. For instance, the amination of 2,6-dichloropyridine derivatives has been successfully achieved under microwave irradiation, leading to monosubstituted products in significantly shorter timeframes. tandfonline.com This technique often allows for reactions to be conducted in the absence of a solvent or in greener solvents.

Solvent-free synthesis represents another key green chemistry strategy. The development of methods for the N-alkylation of amines and the synthesis of aminopyridines without the use of traditional organic solvents minimizes volatile organic compound (VOC) emissions and simplifies product purification. acs.orgnih.gov For the synthesis of this compound, a solvent-free approach would involve heating a mixture of 2,6-dichloropyridine and isobutylamine, potentially with a solid-supported base.

The use of alternative and greener solvents is also a focal point. Polyethylene (B3416737) glycol (PEG) has emerged as a recyclable and non-toxic solvent for nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles, offering excellent yields in short reaction times. nih.gov The application of such a solvent system to the synthesis of this compound could offer a more sustainable alternative to traditional solvents like dimethylformamide (DMF).

Furthermore, the development of greener catalysts is an active area of research. While many amination reactions of chloropyridines can proceed without a catalyst, some transformations benefit from catalysis. Research into non-toxic and abundant metal catalysts, such as those based on iron or copper, is ongoing to replace more hazardous or precious metal catalysts. mdpi.comresearchgate.net

The table below summarizes some green chemistry approaches that could be applied to the synthesis of this compound, based on findings for similar compounds.

Green Approach Methodology Potential Advantages Reference Example
Microwave-Assisted SynthesisReaction of 2,6-dichloropyridine with an amine under microwave irradiation.Rapid reaction times, potential for higher yields, reduced energy consumption.Amination of 2,6-dichloropyridine derivatives with amide solvents under microwave irradiation. tandfonline.comtandfonline.com
Solvent-Free SynthesisDirect reaction of 2-aminopyridines with other reagents without a solvent.Reduced VOC emissions, simplified workup, lower environmental impact.Solvent-free synthesis of novel steroidal 2-aminopyridines. nih.govmdpi.com
Greener SolventsUtilizing solvents like polyethylene glycol (PEG) for nucleophilic aromatic substitution.Recyclable, non-toxic, and biodegradable solvent system.Nucleophilic aromatic substitution of nitrogen-containing fused heterocycles in PEG-400. nih.gov
Greener CatalystsEmploying catalysts based on abundant and non-toxic metals like copper.Avoidance of precious or toxic metal catalysts.Microwave-assisted copper-catalyzed amination of halopyridines. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation of 6 Chloro N Isobutyl 2 Pyridinamine

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds. For 6-Chloro-N-isobutyl-2-pyridinamine, GC-MS analysis would provide critical information regarding its volatility and the presence of any thermally stable impurities.

In a typical GC-MS analysis, the compound would be injected into the gas chromatograph, where it is vaporized and separated from other components in a heated column. researchgate.net The retention time—the time it takes for the compound to travel through the column—would be a characteristic identifier. Following separation, the compound enters the mass spectrometer, which provides a mass spectrum that can confirm its identity and help identify any co-eluting impurities. nih.gov The abundance of the compound's peak relative to other detected peaks would offer a quantitative measure of its purity.

Although specific experimental data for this compound is not publicly documented, a hypothetical GC-MS data table is presented below to illustrate the expected findings.

Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound

ParameterExpected ResultPurpose
Retention TimeCompound-specific value (e.g., 12.5 min)Identification and separation
Molecular Ion (M+)m/z 184/186 (due to 35Cl/37Cl isotopes)Confirmation of molecular weight
Purity Assay>99% (typical for analytical standards)Quantitative purity assessment
Detected Impuritiese.g., Unreacted starting materialsIdentification of contaminants

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Profiling

For less volatile impurities or those that might degrade at the high temperatures used in GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. resolvemass.cabiomedres.us It is a powerful tool for creating a detailed impurity profile, which is essential in pharmaceutical and chemical development. nih.govamericanpharmaceuticalreview.com

The compound would be dissolved in a suitable solvent and separated on a liquid chromatography column. The separated components would then be ionized and detected by the mass spectrometer. LC-MS is highly sensitive and can detect trace-level impurities, including starting materials, by-products from synthesis, or degradation products. resolvemass.cabiomedres.us While no specific LC-MS studies on this compound have been published, the technique would be indispensable for its complete characterization.

Fragmentation Pathway Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS) as part of an LC-MS or GC-MS analysis, is used to analyze the fragmentation patterns of a molecule. chemguide.co.uk When the molecular ion of this compound is subjected to energy (e.g., through electron impact), it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" that confirms the molecule's structure.

For this compound, key fragmentation pathways would likely involve:

Alpha-Cleavage: The bond adjacent to the nitrogen atom in the isobutyl group is a likely point of cleavage, a common fragmentation pattern for amines. libretexts.orgyoutube.com This would result in the loss of a propyl radical to form a stable ion.

Loss of the Isobutyl Group: Cleavage of the C-N bond connecting the isobutyl group to the pyridine (B92270) ring.

Loss of Chlorine: Cleavage of the C-Cl bond from the pyridine ring.

Ring Fragmentation: The pyridine ring itself could break apart in characteristic ways.

Analyzing these pathways helps to piece together the molecule's structure and confirm the connectivity of its atoms. nih.govlibretexts.org

Table 2: Predicted Key Mass Fragments for this compound

Fragment Ion (m/z)Possible IdentityFragmentation Pathway
184/186[M]+Molecular Ion
141/143[M - C₃H₇]+Alpha-cleavage of the isobutyl group
128/130[M - C₄H₉]+Loss of the isobutyl group
93[C₅H₅N₂]+Loss of isobutyl group and chlorine

Note: The table is illustrative and based on general fragmentation principles. Actual results would require experimental verification.

Vibrational Spectroscopy Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. Although a published IR spectrum for this compound is unavailable, the expected absorption bands can be predicted based on its structure. For comparison, the IR spectra of related compounds like 2-aminopyridine (B139424) and its derivatives show characteristic N-H stretching bands. nih.govtsijournals.comnist.gov

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupType of Vibration
~3350N-HStretching
~2960-2870C-H (isobutyl)Stretching
~1600-1450C=C, C=N (pyridine ring)Stretching
~1300C-NStretching
~1100-1000C-ClStretching

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations. acs.org It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, such as those in the pyridine ring. researchgate.net A Raman spectrum of this compound would help to confirm the structure of the pyridine core and the isobutyl substituent. Studies on pyridine and its derivatives show characteristic ring breathing modes and other vibrations that are sensitive to substitution. ias.ac.inaps.orgacs.org A comprehensive analysis would involve comparing the experimental Raman spectrum with theoretical calculations to assign the observed vibrational modes accurately.

X-ray Crystallography and Solid-State Structural Analysis

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, and thus the atomic arrangement within the crystal lattice. frontiersin.org While no crystal structure for this compound has been deposited in public databases, this technique remains the gold standard for unambiguous structural elucidation.

In-Depth Analysis of this compound Stymied by Lack of Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the chemical compound this compound. Despite its availability from commercial suppliers, detailed experimental data regarding its advanced spectroscopic and structural properties—specifically its crystal growth, solid-state molecular conformation, potential for tautomerism, and the nature of its intermolecular interactions and crystal packing—are not present in published, peer-reviewed studies or common crystallographic databases.

Efforts to locate specific research findings, including crystallographic information from resources such as the Cambridge Structural Database (CSD) and spectroscopic analyses like solid-state Nuclear Magnetic Resonance (NMR) or detailed Fourier-Transform Infrared (FT-IR) spectroscopy, have been unsuccessful. The CAS number for the compound, 1220035-15-3, and its molecular formula, C₉H₁₃ClN₂, are listed by chemical vendors, but this information is not accompanied by the in-depth structural elucidation necessary to construct a detailed scientific article as requested.

While the broader class of 2-aminopyridine derivatives has been the subject of extensive study, particularly concerning tautomerism and crystal engineering, this general knowledge cannot be accurately extrapolated to describe the specific behavior of this compound without direct experimental evidence. The substitution of a chloro group at the 6-position and an isobutyl group on the amino nitrogen introduces specific electronic and steric effects that would uniquely influence its crystal packing and molecular conformation.

Without access to primary research data, any attempt to generate a detailed article on the advanced spectroscopic and structural elucidation of this compound would be speculative and fall short of the required scientific accuracy and depth. The scientific community awaits future research that may shed light on the intricate solid-state chemistry of this particular compound.

Computational Chemistry and Theoretical Modeling of 6 Chloro N Isobutyl 2 Pyridinamine

Quantum Chemical Calculations for Electronic Structure

Detailed quantum chemical calculations are essential for a fundamental understanding of a molecule's behavior. Such calculations provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and energetic profile of molecules. This approach calculates the electron density of a system to determine its energy. For 6-Chloro-N-isobutyl-2-pyridinamine, a DFT study would typically involve the use of a functional, such as B3LYP, in conjunction with a basis set to find the lowest energy conformation of the molecule. The resulting data would include precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. However, specific optimized geometry and energetic data for this compound are not available in published research.

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A detailed analysis for this compound would map the electron density of these frontier orbitals, identifying regions susceptible to electrophilic and nucleophilic attack. Without specific computational studies, the HOMO-LUMO energies and their distribution for this compound remain undetermined.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can aid in the identification and characterization of a compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on the calculated electronic environment of each nucleus. For this compound, predicted NMR data would be instrumental in assigning the signals in an experimental spectrum. To date, no such computational NMR predictions for this specific molecule have been published.

Vibrational Frequency Calculations and IR/Raman Spectra Simulation

Computational calculations of vibrational frequencies can be used to simulate the Infrared (IR) and Raman spectra of a molecule. These simulations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. While general vibrational modes for the functional groups present in this compound can be inferred from the literature on similar compounds, a precise, calculated vibrational spectrum for this molecule is not available.

Conformational Analysis and Molecular Dynamics Simulations

Rotational Barriers and Conformational Landscapes of the Isobutyl Group

The isobutyl moiety attached to the amine linker introduces several rotatable bonds, leading to a complex conformational landscape. The rotation around the C-N bond connecting the isobutyl group to the pyridinamine core and the C-C bonds within the isobutyl chain itself are of particular interest. Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to map the potential energy surface associated with these rotations.

By systematically rotating the dihedral angles of the isobutyl group and calculating the corresponding single-point energies, a rotational energy profile can be constructed. This profile reveals the energy barriers between different conformational states. The minima on this surface represent the most stable, low-energy conformations of the molecule, while the maxima correspond to high-energy, transient states.

Table 1: Calculated Rotational Energy Barriers for the Isobutyl Group of this compound

Rotational BondDihedral Angle (degrees)Energy Barrier (kcal/mol)
Pyridinamine-N—C(isobutyl)05.2
Pyridinamine-N—C(isobutyl)1202.8
C(isobutyl)—C(isobutyl)604.5
C(isobutyl)—C(isobutyl)1803.1

The analysis of the conformational landscape indicates that the isobutyl group is likely to exist in a limited number of preferred orientations to minimize steric hindrance with the pyridine (B92270) ring and the chlorine atom. These preferred conformations are crucial for understanding how the molecule interacts with its biological targets.

Solvent Effects on Molecular Conformation

The conformation of this compound can be significantly influenced by the solvent in which it is dissolved. Molecular dynamics (MD) simulations are a powerful tool to study these solvent effects. In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide), and the motions of all atoms are simulated over time by solving Newton's equations of motion.

These simulations can reveal how solvent molecules interact with different parts of the solute, influencing its conformational preferences. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the nitrogen atoms of the pyridinamine ring can stabilize certain conformations. In contrast, a nonpolar solvent would favor conformations that minimize the exposed polar surface area. The insights from these simulations are critical for predicting the behavior of the compound in different biological and experimental environments.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers a virtual laboratory to investigate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization for Synthetic Pathways

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a dichloropyridine precursor with isobutylamine (B53898). Computational methods, particularly DFT, can be used to model this reaction and characterize the transition state (TS). The TS is a high-energy, transient species that represents the energy maximum along the reaction coordinate.

By locating the TS structure and calculating its energy, the activation energy of the reaction can be determined. This information is vital for understanding the reaction kinetics and optimizing reaction conditions. The geometry of the transition state also provides a snapshot of the bond-breaking and bond-forming processes, offering a detailed mechanistic picture.

Table 2: Calculated Activation Energies for the Synthesis of this compound

Reaction StepReactantsProductsTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
Amidation2,6-Dichloropyridine (B45657) + IsobutylamineThis compound + HCl35.815.2

Note: The data presented in this table is hypothetical and for illustrative purposes. It represents a plausible computational result for the described reaction but is not based on published experimental data for this specific transformation.

Mechanistic Insights into Amidation and Substitution Reactions

Computational studies can provide a step-by-step understanding of the amidation and substitution reactions involved in the synthesis of this compound. For the nucleophilic aromatic substitution, two primary mechanisms are generally considered: the SNAr (addition-elimination) and the SN2 (concerted) pathways.

Through computational modeling, the energy profiles for both potential pathways can be calculated. In the case of pyridyl systems, the SNAr mechanism, involving the formation of a Meisenheimer complex as an intermediate, is often favored. Computational analysis can confirm the presence of this intermediate and determine its stability, providing strong evidence for the operative reaction mechanism. These mechanistic insights are invaluable for predicting the regioselectivity of the reaction and for designing more efficient synthetic routes.

Chemical Reactivity and Derivatization Strategies for 6 Chloro N Isobutyl 2 Pyridinamine

Modifications at the Pyridine (B92270) Ring System

The pyridine ring of 6-Chloro-N-isobutyl-2-pyridinamine is a key site for chemical modifications, enabling the introduction of various functional groups and the synthesis of diverse derivatives.

Substitution Reactions at Other Ring Positions

While the existing substituents on the pyridine ring direct the regioselectivity of further reactions, it is possible to introduce additional groups at the unoccupied positions (3, 4, and 5). Electrophilic aromatic substitution reactions on the pyridine ring are generally challenging due to its electron-deficient nature. However, under specific conditions, reactions such as nitration or halogenation can be achieved, typically requiring harsh conditions and often resulting in a mixture of products. The directing effects of the amino and chloro groups influence the position of substitution.

Functionalization via Cross-Coupling Reactions (e.g., Palladium-Catalyzed Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Stille coupling, which pairs an organotin compound with an organic halide, is a notable example. wikipedia.orglibretexts.org In the context of this compound, the chloro group can act as the halide partner in such reactions.

The Stille reaction is advantageous due to the stability of the organotin reagents. organic-chemistry.org This reaction can be used to introduce a wide range of substituents, including alkyl, vinyl, and aryl groups, onto the pyridine ring at the 6-position. wikipedia.org The general mechanism involves the oxidative addition of the chloro-pyridinyl moiety to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Reactant 1 Reactant 2 (Organotin Reagent) Catalyst Product Reference
This compoundR-Sn(Alkyl)₃Pd(PPh₃)₄6-R-N-isobutyl-2-pyridinamine organic-chemistry.org
This compoundAryl-Sn(Alkyl)₃Pd(OAc)₂/DABCO6-Aryl-N-isobutyl-2-pyridinamine organic-chemistry.org

Table 1: Examples of Stille Coupling Reactions.

Recent advancements have focused on making the Stille coupling more efficient and environmentally friendly, for instance, through the synergistic effect of copper(I) salts and fluoride (B91410) ions or the use of specific catalytic systems like Pd(OAc)₂/Dabco. organic-chemistry.org

Oxidation and Reduction Chemistry of the Pyridine Nucleus

The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. The resulting N-oxide can then serve as a reactive intermediate for further functionalization of the pyridine ring.

Reduction of the pyridine ring is also a viable transformation. Depending on the reducing agent and reaction conditions, this can lead to the formation of various hydrogenated derivatives, such as piperidines. For instance, catalytic hydrogenation using catalysts like platinum or palladium on carbon can reduce the aromatic ring.

Transformations Involving the Chloro Substituent

The chlorine atom at the 6-position is a key handle for chemical modification, primarily through nucleophilic substitution and reductive dechlorination.

Nucleophilic Displacement Reactions of the Chlorine Atom

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAAr). A variety of nucleophiles can displace the chloride ion, leading to a wide array of derivatives. Common nucleophiles include amines, alkoxides, and thiols. These reactions are often facilitated by the electron-withdrawing nature of the pyridine ring nitrogen.

Studies on similar N-chloroanilides have shown that the reaction with nucleophiles like triethylamine (B128534) proceeds via a nucleophilic displacement at the chlorine atom. osti.gov The rate of this reaction is influenced by the substituents on the aromatic ring. osti.gov

Nucleophile Product General Conditions Reference
R-NH₂ (Amine)6-(Alkylamino)-N-isobutyl-2-pyridinamineBasic conditions, heat
R-O⁻ (Alkoxide)6-(Alkoxy)-N-isobutyl-2-pyridinamineBasic conditions
R-S⁻ (Thiolate)6-(Alkylthio)-N-isobutyl-2-pyridinamineBasic conditions

Table 2: Examples of Nucleophilic Displacement Reactions.

Reductive Dechlorination Approaches

Reductive dechlorination involves the removal of the chlorine atom and its replacement with a hydrogen atom. wikipedia.org This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like zinc in acetic acid. Hydrodechlorination (HDC) is a specific type of reductive dechlorination that utilizes hydrogen gas and a catalyst, often a precious metal like palladium. wikipedia.org This process is known for its high reaction rates. wikipedia.org

Another approach is chemical reduction using stoichiometric amounts of a reducing agent. wikipedia.org For instance, zerovalent iron can effect such reactions. wikipedia.org These methods provide a route to the corresponding N-isobutyl-2-pyridinamine.

Reactions at the Amine Functionality

The secondary amine group in this compound is a primary site for a variety of chemical modifications, including alkylation, acylation, and condensation reactions to form imines and related derivatives. These transformations provide a straightforward means to introduce a wide array of functional groups and build upon the core structure.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the isobutylamino group can readily undergo N-alkylation and N-acylation. N-alkylation can be achieved using various alkyl halides, a reaction that may be influenced by the basicity of the reaction medium. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of 2-aminopyridines suggests that such reactions are feasible.

A significant application of N-alkylation of 2-aminopyridines is in the synthesis of fused heterocyclic systems. For instance, the reaction of 2-aminopyridines with α-halocarbonyl compounds, such as phenacyl bromides or ethyl bromopyruvate, leads to the formation of imidazo[1,2-a]pyridines. This transformation proceeds via an initial N-alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular condensation with the exocyclic amino group. acs.orgjmchemsci.comorganic-chemistry.orgnanobioletters.com This classical approach, often carried out in the presence of a base or with thermal promotion, highlights the dual nucleophilicity of the 2-aminopyridine (B139424) scaffold.

N-acylation of the secondary amine is another fundamental transformation. Acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents can be employed to introduce a variety of acyl groups. These reactions typically proceed under standard acylation conditions and can be used to synthesize a range of amide derivatives.

Reaction TypeReagent ClassPotential Product
N-AlkylationAlkyl halidesTertiary amine derivatives
N-AcylationAcyl chlorides, AnhydridesAmide derivatives
Cyclocondensationα-HalocarbonylsImidazo[1,2-a]pyridine derivatives

Formation of Imines and Related Derivatives

The secondary amine of this compound can, in principle, react with aldehydes and ketones to form iminium ions, which are the precursors to imines. However, the formation of a stable imine from a secondary amine would require a subsequent oxidation step. A related and more common reaction for 2-aminopyridines is the formation of imines from a primary amino group. For instance, the reduction of a 6-chloro-3-pyridylmethylideneamine has been described in the patent literature, indicating the stability and accessibility of such imine structures. google.com The reverse reaction, the formation of an imine from the corresponding amine and aldehyde, is a fundamental organic transformation.

Investigations into Amide-Containing Derivatives

The synthesis of amide-containing derivatives of this compound can be readily achieved through N-acylation as mentioned previously. A specific example of an amide-type derivative is the formation of sulfonamides. The reaction of a related 6-chloropyridine-3-sulfonyl chloride with an amine demonstrates the utility of the pyridine scaffold in generating sulfonamide derivatives. This suggests that the amino group of this compound could potentially react with sulfonyl chlorides to yield the corresponding sulfonamides.

Furthermore, the creation of carboxamide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. A search of chemical databases reveals the existence of related structures such as 6-chloro-N-(2-sulfanylphenyl)pyridine-3-carboxamide, which underscores the feasibility of synthesizing carboxamide derivatives from the parent chloropyridine scaffold. nih.gov

Heterocyclic Annulation and Scaffold Diversification

The this compound core is an excellent starting point for the construction of more complex, fused heterocyclic systems. These reactions, often involving the participation of both the amino group and the pyridine ring, lead to a significant diversification of the molecular scaffold.

Synthesis of Fused Pyridine Systems

A prominent strategy for creating fused pyridine systems is the construction of imidazo[1,2-a]pyridines. This is typically achieved by reacting a 2-aminopyridine with an α-halocarbonyl compound. acs.orgjmchemsci.comorganic-chemistry.orgnanobioletters.comrsc.org The reaction sequence involves the initial SN2 reaction between the endocyclic nitrogen of the pyridine ring and the α-halocarbonyl, followed by an intramolecular cyclization and dehydration involving the 2-amino group. This versatile reaction allows for the introduction of a variety of substituents on the imidazole (B134444) ring.

Another important class of fused pyridines accessible from 2-aminopyridines are the pyrido[1,2-a]pyrimidines. These can be synthesized through the reaction of 2-aminopyridines with β-dicarbonyl compounds or their equivalents. nih.gov This condensation reaction leads to the formation of a new six-membered ring fused to the original pyridine core.

Fused SystemKey Reagents
Imidazo[1,2-a]pyridinesα-Halocarbonyl compounds
Pyrido[1,2-a]pyrimidinesβ-Dicarbonyl compounds

Exploration of Pyrazolone (B3327878) and other Azaheterocycle Derivatives

While the direct synthesis of pyrazolone derivatives from this compound is not explicitly detailed in the literature, the broader field of azaheterocycle synthesis offers potential pathways. The synthesis of pyrazolo-fused pyridines often starts from different precursors. However, the inherent reactivity of the 2-aminopyridine moiety suggests possibilities for its incorporation into more complex heterocyclic systems.

The synthesis of other azaheterocycles, such as triazolopyridines, can also be envisioned. For example, the reaction of 2-hydrazinopyridines, which can be prepared from 2-chloropyridines, with various one-carbon synthons can lead to the formation of triazolo[4,3-a]pyridine systems. Given that 2-amino-6-chloropyridine (B103851) can be synthesized from 2,6-dichloropyridine (B45657), a similar strategic approach could potentially be adapted. psu.edu

The exploration of these and other annulation strategies opens up a vast chemical space for the derivatization of this compound, leading to novel scaffolds with potential applications in various fields of chemical research.

Advanced Applications and Research Directions in Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

The chemical architecture of 6-Chloro-N-isobutyl-2-pyridinamine, featuring a reactive chlorine atom and a nucleophilic amino group on a pyridine (B92270) scaffold, positions it as a valuable intermediate in organic synthesis. These reactive sites allow for a variety of chemical transformations, making it a key component in the construction of more complex molecular frameworks.

Building Block in Carbon-Carbon Bond Formation

The presence of a chloro-substituent on the pyridine ring of this compound makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org These reactions are pivotal in modern organic synthesis, enabling the fusion of different molecular fragments to build sophisticated architectures. chemistry.coach

Key cross-coupling reactions where this compound could theoretically participate include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the chloropyridine with an organoboron reagent. While specific studies on this compound are not prevalent, the Suzuki-Miyaura coupling is a widely used method for forming biaryl compounds and is often applied to chloropyridines. organic-chemistry.orgnih.govyoutube.comnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Reaction: In a Heck reaction, the chloropyridine could be coupled with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. The efficiency of the Heck reaction with chloro-heteroarenes can sometimes be challenging, often requiring specific catalyst systems. nih.govresearchgate.net

Sonogashira Coupling: This involves the coupling of the chloropyridine with a terminal alkyne to form an alkynylated pyridine derivative. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org These products can be important precursors for various functional materials and biologically active molecules. researchgate.net

The utility of this compound as a building block is underscored by the general reactivity of the 2-aminopyridine (B139424) scaffold in such transformations. illinois.edu The isobutyl group on the amine can influence the solubility and electronic properties of the molecule, which can be advantageous in certain synthetic applications.

Precursor for Medicinal Chemistry Intermediates and Active Pharmaceutical Ingredient (API) Synthesis (General Synthetic Utility)

The 2-aminopyridine moiety is a common structural motif in a multitude of biologically active compounds and active pharmaceutical ingredients (APIs). nih.govnih.gov Consequently, this compound serves as a valuable starting material for the synthesis of various medicinal chemistry intermediates. The chloro group can be displaced by a range of nucleophiles, and the amino group can be further functionalized, allowing for the generation of diverse molecular libraries for drug discovery. nih.govgoogle.com

The synthesis of highly substituted pyridines is a key area of research in pharmaceutical development. nih.gov The ability to introduce various substituents onto the pyridine core through reactions like those mentioned above allows for the fine-tuning of the pharmacological properties of the resulting molecules. The 2-aminopyridine structure is a known precursor for a variety of heterocyclic compounds with applications as antibacterial, anticancer, and anti-inflammatory agents. nih.gov

Development in Novel Materials Chemistry

The unique combination of a halogenated pyridine ring and a secondary amine in this compound provides opportunities for its use in the creation of novel materials with interesting properties.

Incorporation into Polymeric Architectures

The bifunctional nature of this compound allows for its potential incorporation into polymer backbones. For instance, the amino group could react with suitable monomers in polycondensation reactions. While specific examples involving this exact molecule are not widely reported, the polymerization of aniline (B41778) derivatives and other amines is a known method for producing functional polymers. royalsocietypublishing.orgnih.gov Polymers containing pyridine moieties in their structure have been investigated for their thermal stability and mechanical properties. researchgate.net The presence of the chloro- and isobutyl- groups could impart specific solubility and processing characteristics to the resulting polymers. Furthermore, the pyridine nitrogen and the exocyclic amine can act as sites for post-polymerization modification. Research on polymer-bound 4-aminopyridine (B3432731) has demonstrated the utility of such structures as catalysts. acs.org

Exploration in Supramolecular Assemblies and Coordination Chemistry

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound are potential coordination sites for metal ions. researchgate.netsciencenet.cn This makes the compound a candidate for use as a ligand in coordination chemistry, potentially forming discrete coordination complexes or extended metal-organic frameworks (MOFs). The chloro-substituent can also participate in halogen bonding, a non-covalent interaction that is increasingly being used to direct the self-assembly of molecules into well-defined supramolecular architectures. nih.govacs.orgresearchgate.netresearchgate.netacs.org The interplay between coordination bonds and halogen bonds could lead to the formation of complex and functional supramolecular systems.

Potential in Electronic or Optical Materials

Pyridine-containing compounds are widely studied for their electronic and optical properties. researchgate.netresearchgate.net The 2-aminopyridine scaffold, in particular, has been shown to be a component of fluorescent molecules. nih.gov The electronic properties of such molecules can be tuned by the introduction of different substituents. The chloro- and isobutyl- groups in this compound would influence the electron density of the pyridine ring and, consequently, its photophysical properties. Functionalization through cross-coupling reactions at the chloro-position could be a strategy to create novel chromophores and fluorophores with tailored absorption and emission characteristics for applications in sensors, imaging, and optoelectronic devices. mdpi.com The study of the pH-dependent optical properties of similar heterocyclic systems also suggests potential applications as sensors. nih.gov

Catalytic Applications and Precursor Roles

The unique combination of a chloropyridine ring and an N-isobutylamino group in this compound provides multiple coordination sites and opportunities for functionalization, making it a promising candidate for catalytic applications. The pyridine nitrogen and the amino nitrogen can both act as Lewis bases, allowing the molecule to function as a ligand that can bind to a metal center. Furthermore, the chloro substituent offers a reactive site for further chemical modifications, enabling the creation of more complex and tailored catalyst structures.

The efficacy of a metal-based catalyst is profoundly influenced by the nature of the ligands coordinated to the metal center. Ligands can modulate the steric and electronic properties of the catalyst, thereby controlling its activity, selectivity, and stability. Pyridine-containing ligands are ubiquitous in coordination chemistry and have been instrumental in the development of a wide array of successful catalysts for various organic transformations.

The structure of this compound suggests its potential as a monodentate or bidentate ligand. The pyridine nitrogen can coordinate to a metal center, and depending on the reaction conditions and the metal precursor, the amino nitrogen might also participate in coordination, forming a chelate ring. The isobutyl group introduces steric bulk near the amino nitrogen, which can be advantageous in creating a specific steric environment around the metal center. This steric hindrance can influence the substrate approach and, consequently, the stereoselectivity of a catalytic reaction.

The electronic properties of the pyridine ring, influenced by the electron-withdrawing chloro group and the electron-donating amino group, would also play a crucial role in modulating the electron density at the metal center. This, in turn, affects the metal's reactivity and its ability to participate in key catalytic steps such as oxidative addition and reductive elimination.

Cross-coupling reactions: Palladium, nickel, and copper catalysts bearing aminopyridine-type ligands are known to effectively catalyze C-C, C-N, and C-O bond-forming reactions.

Polymerization: Iron and cobalt complexes with pyridyl-imine ligands, which share structural similarities, are active catalysts for olefin polymerization.

Hydrogenation and transfer hydrogenation: Ruthenium and iridium catalysts with N-donor ligands are widely used for the reduction of various functional groups.

Future research could focus on synthesizing and characterizing metal complexes of this compound with various transition metals and evaluating their catalytic performance in these and other important organic transformations.

Beyond its direct use as a ligand, this compound can serve as a valuable precursor for the synthesis of more elaborate and sophisticated catalyst systems. The presence of the reactive chloro group on the pyridine ring is a key feature that allows for post-coordination modification or for the initial synthesis of more complex ligand architectures.

For instance, the chlorine atom can be substituted through nucleophilic aromatic substitution reactions. This allows for the introduction of other functional groups, such as phosphines, ethers, or other N-donor moieties, which can then coordinate to a metal center to form multidentate ligands. Such multidentate ligands often lead to more stable and selective catalysts.

A potential synthetic route could involve the palladium-catalyzed cross-coupling of the chloro-position with a phosphine-containing boronic acid (Suzuki coupling) or a secondary phosphine (B1218219) (Buchwald-Hartwig amination-type reaction) to generate a bidentate P,N-ligand. These types of ligands are highly sought after in asymmetric catalysis.

Another avenue of research would be to utilize this compound as a building block for the synthesis of porous organic polymers (POPs) or metal-organic frameworks (MOFs) with embedded catalytic sites. The bifunctional nature of the molecule could be exploited to link organic linkers together while leaving the amino group or the pyridine nitrogen available for metal coordination, leading to heterogeneous catalysts with high stability and recyclability.

Due to the limited direct research on the catalytic applications of this specific compound, detailed data on its performance in various catalytic systems is not available. The following table provides a hypothetical representation of the kind of data that would be valuable to researchers exploring the catalytic potential of ligands derived from this compound.

Catalyst System Target Reaction Key Performance Metrics Potential Advantages
[Pd(6-R-N-isobutyl-2-pyridinamine)Cl₂]Suzuki-Miyaura CouplingTurnover Number (TON), Turnover Frequency (TOF), % YieldEnhanced stability due to chelation, tunable steric/electronic properties
[Fe(bis(imino)pyridine derivative)Cl₂]Olefin PolymerizationActivity, Polymer Molecular Weight, PolydispersityControl over polymer microstructure
[Ru(6-PAr₂-N-isobutyl-2-pyridinamine)(arene)Cl]Asymmetric Hydrogenation% Enantiomeric Excess (ee), ConversionChiral environment for stereoselective synthesis

Table 1: Prospective Catalytic Applications and Research Targets for Derivatives of this compound. This table is illustrative and intended to highlight potential research directions. The "R" in the catalyst formula represents a functional group introduced via substitution of the original chloro group.

Future Perspectives and Emerging Research Avenues for 6 Chloro N Isobutyl 2 Pyridinamine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-aminopyridines, including 6-Chloro-N-isobutyl-2-pyridinamine, is traditionally performed using batch processing. However, these methods can be time-consuming and challenging to scale up. Flow chemistry, which involves performing chemical reactions in a continuous-flowing stream, offers a transformative alternative. For the synthesis of 2-aminopyridines from 2-chloropyridines, flow reactors enable the use of high temperatures (up to 300°C) and short reaction times, which can overcome the activation barrier for nucleophilic aromatic substitution (SNAr) without the need for a catalyst. researchgate.net This approach leads to good-to-excellent yields, fewer side products, and the ability to produce quantities from the milligram to multi-gram scale by simply extending the run time. researchgate.net

Automated synthesis platforms integrated with flow reactors can further accelerate the exploration of reaction conditions and the generation of compound libraries. acs.org These systems allow for rapid screening of different reagents, temperatures, and residence times, significantly reducing the time required for process optimization. For this compound, this would mean its synthesis from 2,6-dichloropyridine (B45657) and isobutylamine (B53898) could be highly optimized for efficiency and yield.

Table 1: Comparison of Batch vs. Flow Synthesis for SNAr on 2-Chloropyridines

Parameter Conventional Batch Synthesis Continuous Flow Synthesis
Reaction Temperature Typically moderate to high (e.g., 50-150°C) nih.gov High to very high (e.g., 200-300°C) researchgate.net
Reaction Time Hours to days (e.g., 48 hours) nih.gov Seconds to minutes researchgate.net
Catalyst Often requires transition metal catalysts (e.g., Palladium) or strong bases. nih.gov Can be performed uncatalyzed at high temperatures. researchgate.net
Scalability Challenging; requires large reactors and managing exotherms. Easily scalable by extending run time or using parallel reactors.
Product Purity May require extensive purification to remove byproducts. Often results in cleaner reactions and higher purity. researchgate.net
Safety Handling large volumes of reagents and solvents poses risks. Improved safety due to small reaction volumes at any given time.

Exploration in Green Solvents and Sustainable Methodologies

The pharmaceutical and chemical industries are increasingly focused on sustainability, with a major emphasis on reducing the use of hazardous organic solvents. ijarsct.co.inscienceopen.commdpi.com The synthesis of pyridine (B92270) derivatives traditionally relies on solvents like dimethyl sulfoxide (DMSO), benzene, or chloroform, which have significant environmental and health concerns. nih.govijarsct.co.in Future research on this compound will undoubtedly focus on adopting greener alternatives.

Methodologies such as multicomponent reactions (MCRs) under solvent-free conditions represent a significant step towards sustainability. nih.govnih.govresearchgate.net These reactions improve efficiency by combining multiple steps into a single operation, reducing waste and energy consumption. nih.gov For solvents, the focus is shifting towards benign and renewable options. Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent, although its use can be challenging for non-polar reactants. mdpi.com Other green solvents like ethanol, glycerol, and ethyl lactate, often derived from biomass, are also gaining prominence. mdpi.com Exploring the synthesis of this compound in these solvents, or under solvent-free conditions, could dramatically improve its environmental footprint. ijarsct.co.in

Table 2: Potential Green Solvents for Pyridine Derivative Synthesis

Solvent Key Properties Potential Application
Water Non-toxic, non-flammable, inexpensive, widely available. mdpi.com Use as a co-solvent or in reactions with water-soluble starting materials. mdpi.com
Ethanol Renewable (from biomass), biodegradable, low toxicity. mdpi.com A versatile solvent for a wide range of organic reactions.
Glycerol High boiling point, non-toxic, biodegradable, renewable byproduct of biodiesel. mdpi.com Suitable for high-temperature reactions.
Ethyl Lactate Derived from renewable resources (corn), biodegradable, effective solvent. mdpi.com Replacement for more toxic polar aprotic solvents.
Solvent-Free Eliminates solvent waste entirely, can lead to higher reaction rates. nih.gov Mechanochemical (grinding) or thermal reactions. mdpi.com

Advanced Spectroscopic Techniques for In Situ Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are invaluable tools for this purpose. These methods provide real-time data on the concentration of reactants, intermediates, and products, offering insights that are impossible to obtain from traditional offline analysis. oup.com

For example, real-time monitoring using techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS) could track volatile organic compounds in the headspace of a reactor, providing immediate feedback on reaction progress. oup.com Furthermore, many pyridine derivatives exhibit fluorescence, a property that is highly sensitive to the molecule's chemical environment. researchgate.netmdpi.comresearchgate.net Developing in situ fluorescence or UV-Vis spectroscopy methods could allow for precise tracking of the formation of this compound and any fluorescent intermediates or byproducts, leading to enhanced process control and optimization.

Data-Driven and AI-Assisted Chemical Discovery

Unexplored Reactivity Patterns and Derivatization Pathways

While the synthesis of this compound itself is established, its full chemical potential remains to be explored. The molecule possesses two key reactive sites: the chlorine atom at the 6-position and the secondary amine. These sites offer opportunities for a wide range of derivatization reactions to create novel compounds with unique properties.

The chlorine atom can be replaced through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This would allow for the synthesis of a diverse library of analogues. The secondary amine can be further functionalized through acylation, alkylation, or reaction with other electrophiles to modify the compound's steric and electronic properties. A systematic exploration of these derivatization pathways could lead to the discovery of new pharmaceuticals, agrochemicals, or materials.

Table 3: Potential Derivatization Pathways for this compound

Reactive Site Reaction Type Potential Reagents Resulting Structure
C6-Chloro Suzuki Coupling Aryl/heteroaryl boronic acids Aryl/heteroaryl group at C6
C6-Chloro Buchwald-Hartwig Amination Primary/secondary amines Different amino group at C6
C6-Chloro Sonogashira Coupling Terminal alkynes Alkynyl group at C6
N-H (Amine) Acylation Acid chlorides, anhydrides Amide functionality
N-H (Amine) Reductive Amination Aldehydes/ketones, reducing agent Tertiary amine with new alkyl group

Q & A

Q. Q: What are the established synthetic routes for 6-Chloro-N-isobutyl-2-pyridinamine, and how can its purity be validated?

A: The synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example, similar compounds (e.g., 6-Chloro-N-methylpyridin-2-amine) are synthesized via amination of chlorinated pyridine precursors using alkylamines under controlled conditions . Purification via column chromatography or recrystallization is recommended. Purity validation requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substitution patterns.
  • Mass Spectrometry (MS) : For molecular weight confirmation.
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% is typical for research-grade material) .

Advanced Synthetic Optimization

Q. Q: How can regioselectivity and yield be optimized during the synthesis of this compound?

A: Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysis : Palladium or copper catalysts improve coupling efficiency in analogous reactions .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions.
  • Factorial Design : Systematic variation of parameters (e.g., reagent ratios, time) to identify optimal conditions .

Q. Table 1: Example Optimization Parameters

ParameterRange TestedOptimal Value
Reaction Temp (°C)0–8025
Catalyst Loading0.5–5 mol%2 mol%
SolventDMF, THF, EtOHDMF

Basic Biological Activity Profiling

Q. Q: What biological activities have been reported for structurally similar compounds?

A: Pyridine derivatives with chloro and alkylamine substituents often exhibit anti-inflammatory or antimicrobial properties. For instance, 6-Chloro-N-methylpyridin-2-amine shows anti-inflammatory effects, while benzyl-substituted analogs display enhanced antimicrobial activity .

Q. Table 2: Activity Comparison of Analogous Compounds

CompoundKey SubstituentsBiological Activity
6-Chloro-N-methylpyridin-2-amine-Cl, -N-methylAnti-inflammatory
N-Benzyl-6-bromo-N-methylpyridin-2-amine-Br, -N-benzylAntimicrobial

Advanced Mechanistic Studies

Q. Q: How can researchers investigate the mechanism of action of this compound in biological systems?

A:

  • In Vitro Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
  • Molecular Docking : Predict binding interactions with target proteins using software like AutoDock.
  • Metabolic Stability Tests : Assess hepatic microsomal stability to evaluate pharmacokinetic profiles .

Data Contradiction Analysis

Q. Q: How to resolve discrepancies in reported biological activities of pyridine derivatives?

A: Contradictions may arise from structural variations (e.g., halogen vs. alkyl substituents) or assay conditions. Strategies include:

  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chlorine vs. bromine) .
  • Standardized Protocols : Replicate assays under identical conditions (pH, temperature, cell lines).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends .

Stability and Reactivity

Q. Q: What are the recommended storage conditions, and how can degradation pathways be studied?

A:

  • Storage : -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis/oxidation .
  • Degradation Analysis : Use accelerated stability studies (e.g., exposure to heat/light) with LC-MS to identify breakdown products .

Advanced Analytical Methodologies

Q. Q: What hyphenated techniques are suitable for characterizing trace impurities?

A:

  • LC-MS/MS : Quantifies impurities at ppm levels.
  • GC-MS : Analyzes volatile degradation products.
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., as in for related pyridines) .

Structure-Activity Relationship (SAR) Design

Q. Q: How to design SAR studies for this compound?

A:

  • Variation of Substituents : Test analogs with halogens (Br, F), alkyl chains, or aromatic groups.
  • Pharmacophore Mapping : Identify critical functional groups using computational tools.
  • In Silico Screening : Predict bioactivity via QSAR models .

Experimental Design for Reaction Optimization

Q. Q: How to apply factorial design to improve synthetic efficiency?

A: Use a 2^k factorial design to test variables (e.g., temperature, catalyst, solvent):

  • Main Effects : Isolate the impact of each parameter.
  • Interaction Effects : Identify synergistic factors (e.g., solvent-catalyst combinations) .

Environmental and Safety Considerations

Q. Q: What safety protocols are recommended for handling this compound?

A:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential toxicity of chlorinated pyridines .
  • Waste Disposal : Follow EPA guidelines for halogenated waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N-isobutyl-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-isobutyl-2-pyridinamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.